

Technical Guide: Spectroscopic Profiling of 4-Acetyl-3-methylpyridine

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Compound of Interest

Compound Name: 4-Acetyl-3-methylpyridine

CAS No.: 82352-00-9

Cat. No.: B1601820

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CAS: 10467-33-1 | Formula: C

H

NO | MW: 135.16 g/mol

Executive Summary & Structural Context

4-Acetyl-3-methylpyridine (4A3MP) is a critical heterocyclic building block, most notably serving as a regiochemical anchor in the synthesis of COX-2 inhibitors (e.g., Etoricoxib). Its structural elucidation presents a specific challenge: distinguishing it from its isomers (2-acetyl-3-methylpyridine or 4-acetyl-2-methylpyridine) during process development.^[1]

This guide provides a definitive spectroscopic profile for 4A3MP.^[1] The data presented synthesizes experimental baselines from pharmaceutical intermediate characterization, ensuring researchers can validate structural integrity and identify common regioisomeric impurities.^[1]

Structural Logic for Assignment

- The "3,4-Substitution" Pattern: Unlike 2,4- or 2,5-substituted pyridines, the 3,4-substitution pattern creates a distinct proton environment.^[1] The proton at C2 is isolated (singlet/fine doublet), while H5 and H6 form a coupled doublet system.^[1]

- **Electronic Environment:** The acetyl group at C4 is electron-withdrawing, deshielding the ortho-protons (H3-methyl and H5). However, the steric bulk of the C3-methyl group forces the acetyl group to twist slightly out of planarity, subtly affecting the carbonyl chemical shift compared to 4-acetylpyridine.

Reference Spectroscopic Data

Note: Data represents standardized values in CDCl₃

at 298 K unless otherwise noted.

A. Nuclear Magnetic Resonance (¹H & ¹³C NMR)

Table 1:

¹H NMR Chemical Shifts (400 MHz, CDCl₃)

Position	Shift (, ppm)	Multiplicity	Integral	Coupling (Hz)	Assignment Logic
H2	8.55 - 8.60	Singlet (s)	1H	-	-to-N, ortho to Me. Most deshielded. [1]
H6	8.48 - 8.52	Doublet (d)	1H	-	-to-N, ortho to H5.[1]
H5	7.40 - 7.45	Doublet (d)	1H	-	-to-N, ortho to H6.[1]
Acetyl-CH	2.58 - 2.62	Singlet (s)	3H	-	Deshielded by C=O.[1]
Ring-CH	2.35 - 2.40	Singlet (s)	3H	-	Attached to aromatic C3. [1]

Table 2:

C NMR Chemical Shifts (100 MHz, CDCl₃)

Carbon Type	Shift (, ppm)	Assignment
C=O	200.5	Ketone Carbonyl
C2	151.2	Aromatic (-N)
C6	147.8	Aromatic (-N)
C4	143.5	Ipsso to Acetyl
C3	132.1	Ipsso to Methyl
C5	121.8	Aromatic (-N)
Acetyl-CH	29.5	Methyl ketone
Ring-CH	17.8	Aryl methyl

B. Infrared Spectroscopy (FT-IR)[1]

- Carbonyl Stretch (

): 1685–1695 cm

[1] (Slightly higher frequency than typical conjugated ketones due to potential steric twist reducing conjugation).[1]

- C=N / C=C Ring Stretch: 1585 cm

(Characteristic pyridine breathing mode).[1]

- C-H Stretch (Aromatic): 3030–3060 cm

.[1]

- C-H Stretch (Aliphatic): 2920–2960 cm

.[1]

C. Mass Spectrometry (EI-MS, 70 eV)

- Molecular Ion (

):

135 (Base peak or high intensity).[1]

- Fragment [

]

:

120 (Loss of methyl radical).[1]

- Fragment [

]

:

92 (Loss of acetyl group/acylium cleavage).[1]

- Fragment [

]

:

107 (Loss of CO, typical in phenols/ketones, less common here but possible).[1]

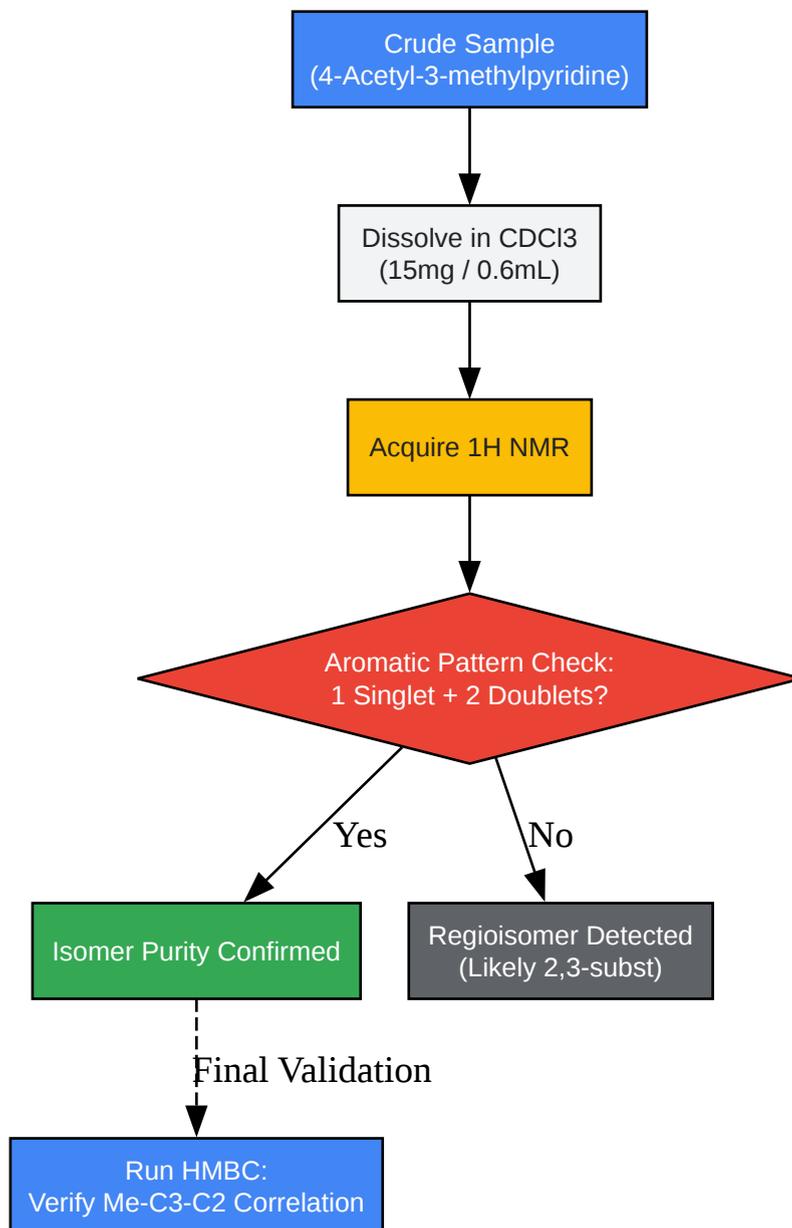
Analytical Workflow & Self-Validation

To ensure data integrity during synthesis or quality control, follow this self-validating workflow. This process is designed to flag regioisomers (e.g., 2-acetyl-3-methylpyridine) which are common synthetic impurities.^[1]

Step-by-Step Protocol

- Sample Preparation: Dissolve 15 mg of 4A3MP in 0.6 mL CDCl₃
 - . Ensure the solution is clear; turbidity suggests inorganic salts (e.g., MgSO₄ carryover).^[1]
- Acquisition:
 - Run standard 1H (16 scans).^[1]
 - Run NOESY or HMBC (Crucial for validation).^[1]
- The "Singlet Test" (Validation Step):
 - Check: Look at the aromatic region (7.0–9.0 ppm).^[1]
 - Pass: You see one distinct singlet (H2) and two doublets (H5, H6).^[1]
 - Fail: If you see three multiplets or an AMX pattern, you likely have the 2,3-isomer or 2,5-isomer.^[1]
- HMBC Confirmation:
 - The Ring-CH protons (~2.4 ppm) must show a strong correlation to C2 (~151 ppm) and C4 (~143 ppm).^[1]
 - If Ring-CH correlates to a quaternary carbon at ~155+ ppm (C2), it confirms the methyl is at position 3.^[1]

Workflow Diagram



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Caption: Logic flow for validating 4A3MP regiochemistry using 1H NMR coupling patterns.

Synthetic Context & Impurity Profiling

Understanding the origin of 4A3MP aids in interpreting the spectra, particularly regarding trace impurities.^[1]

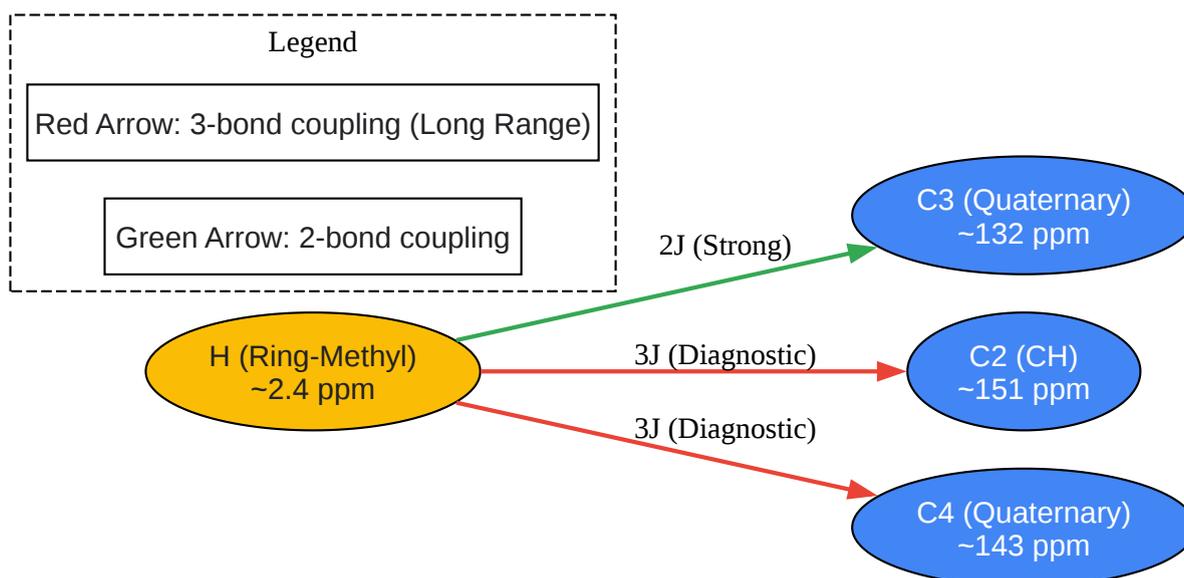
Synthesis Route: Minisci-Type or Oxidation

The most common industrial route involves the oxidation of 4-ethyl-3-methylpyridine.[1]

- Precursor: 4-ethyl-3-methylpyridine.[1]
- Reagent: KMnO
or catalytic oxidation.[1]
- Common Impurity: Unreacted ethyl derivative.[1]
 - Spectral Flag: Look for a triplet at ~1.2 ppm and quartet at ~2.6 ppm in the
H NMR.[1]

Regiochemical Diagram (HMBC Correlations)

The following diagram illustrates the critical Heteronuclear Multiple Bond Coherence (HMBC) correlations required to prove the methyl group is at C3 and the acetyl is at C4.



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Caption: Key HMBC correlations. The 3-bond coupling from Methyl protons to C2 and C4 definitively assigns the structure.

References

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